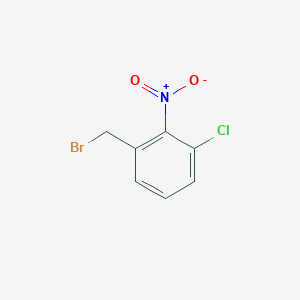

1-(Bromomethyl)-3-chloro-2-nitrobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-3-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAIAXUOYCTOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481602 | |

| Record name | 3-chloro-2-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56433-00-2 | |

| Record name | 1-(Bromomethyl)-3-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 3 Chloro 2 Nitrobenzene

Established Synthetic Routes

Established methods for the synthesis of 1-(bromomethyl)-3-chloro-2-nitrobenzene are typically two-step processes. First, the aromatic ring is appropriately substituted to form 2-chloro-6-nitrotoluene (B1664060). This is then followed by the selective bromination of the benzylic position.

Regioselective Bromination Strategies

The most common and direct route to this compound is the radical bromination of 2-chloro-6-nitrotoluene. Due to the presence of the electron-withdrawing nitro and chloro groups, the toluene (B28343) derivative is deactivated, making the benzylic C-H bond the most reactive site for radical abstraction. koreascience.kr

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, which favors selective monobromination at the benzylic position and minimizes competitive aromatic bromination. beilstein-journals.org The reaction is typically initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means (photobromination). gla.ac.ukorgsyn.org

The general reaction is as follows:

The use of a non-polar solvent like carbon tetrachloride (CCl₄) has been traditionally common, though due to its toxicity, alternative solvents such as 1,2-dichlorobenzene (B45396) are now preferred. koreascience.krresearchgate.net The reaction is often carried out under reflux conditions to facilitate the decomposition of the radical initiator and promote the reaction. koreascience.kr

A study on the benzylic bromination of a similar deactivated toluene, 2-fluoro-3-nitrotoluene, highlighted that the continuous addition of an NBS slurry could minimize the formation of the dibrominated byproduct by maintaining a low concentration of bromine in the solution. orgsyn.org This principle is directly applicable to the synthesis of this compound to improve selectivity and yield.

Table 1: Conventional Benzylic Bromination of Substituted Toluenes

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (1.25 eq.), AIBN (0.04 eq.) | 1,2-Dichlorobenzene | 80 °C, 8 h | 92% | koreascience.kr |

| 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone | NBS | Dichloromethane | Photo-initiated | 80% | gla.ac.uk |

| 2-Methylbenzo[b]thiophene | NBS (1.03 eq.) | Acetonitrile (B52724) | 0 °C to RT, 30 min | 99% |

Sequential Nitration and Chlorination Pathways

The precursor, 2-chloro-6-nitrotoluene, can be synthesized through two primary sequential pathways involving the nitration and chlorination of a simpler starting material.

Pathway 1: Chlorination of o-Nitrotoluene

The direct chlorination of o-nitrotoluene is a common industrial method. organic-chemistry.org This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, with iron being a preferred catalyst, often in the form of steel shavings. researchgate.netprepchem.com The reaction yields a mixture of isomers, predominantly the desired 2-chloro-6-nitrotoluene (around 80%) and 4-chloro-2-nitrotoluene (B43163) (around 20%), which can then be separated by vacuum distillation. organic-chemistry.orgchemicalbook.compatsnap.com The use of more energetic catalysts like iron filings can lead to the formation of a significant amount of dichlorinated byproducts. researchgate.net

Table 2: Chlorination of o-Nitrotoluene

| Starting Material | Reagents & Catalyst | Conditions | Products & Yield | Reference |

|---|---|---|---|---|

| o-Nitrotoluene | Dry Chlorine, Steel Turnings | 40 °C, 3 h | 2-Chloro-6-nitrotoluene (~94% crude yield, contains ~10% other isomers) | researchgate.netprepchem.com |

| o-Nitrotoluene | Chlorine, Thionyl Chloride | 65-75 °C, 27 h | High-purity 2-chloro-6-nitrotoluene after purification | chemicalbook.com |

| o-Nitrotoluene | Chlorine, Antimony Halides | 40 °C | Improved ratio of 6-chloro to 4-chloro isomer | google.com |

Pathway 2: Nitration of o-Chlorotoluene

Alternatively, 2-chloro-6-nitrotoluene can be prepared by the nitration of o-chlorotoluene using a mixture of nitric acid and sulfuric acid. prepchem.com This pathway also produces a mixture of isomers. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups lead to a variety of nitrated products. The separation of the desired 2-chloro-6-nitrotoluene from this mixture can be challenging.

Advanced Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and related compounds.

Catalytic Methods in Synthesis

While radical initiators like AIBN are technically catalysts for radical chain reactions, advancements have been made in using other catalytic systems. For the synthesis of the precursor, various catalysts have been explored to improve the regioselectivity of the chlorination of o-nitrotoluene. These include metallic antimony, stannic oxide, and mixtures of antimony halides, which can increase the yield of the desired 2-chloro-6-nitrotoluene isomer. organic-chemistry.org

In the context of benzylic functionalization, bimetallic catalysts, such as a K-(NIXANTPHOS)Pd system, have been developed for the direct arylation of toluene derivatives. researchgate.net While this is not a bromination reaction, it demonstrates an advanced catalytic approach for activating the benzylic C-H bond of deactivated toluenes, which could potentially be adapted for bromination.

Green Chemistry Principles Applied to Synthesis

Significant efforts have been made to align the synthesis of benzyl (B1604629) bromides with the principles of green chemistry. This includes the use of safer solvents, alternative energy sources, and more atom-economical reagents.

Photochemical bromination using visible light offers a safer and more energy-efficient alternative to UV irradiation or the use of chemical initiators. nih.gov Studies have shown that a simple household lamp can provide sufficient energy to initiate the radical bromination with NBS. organic-chemistry.org Acetonitrile is often used as a greener solvent replacement for chlorinated solvents like CCl₄. nih.govchemicalbook.com

A particularly innovative green approach is the photocatalytic oxidative bromination. One such system utilizes hydrogen peroxide (H₂O₂) as the oxidant and hydrobromic acid (HBr) as the bromine source in a microchannel reactor under light irradiation. researchgate.net This method is highly atom-economical, with water being the only byproduct, and the use of a microreactor enhances safety and efficiency. researchgate.net While this has been demonstrated for 2,6-dichlorotoluene, the principles are directly transferable to the synthesis of this compound. researchgate.net

Table 3: Green Benzylic Bromination Approaches

| Substrate | Reagents/System | Solvent | Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|

| p-Toluic acid | NBS, Visible light | Acetonitrile | Room Temperature | Avoids hazardous initiators and solvents | nih.gov |

| Various toluenes | NBS, 40W light bulb | Water | Ambient Temperature | Use of water as a green solvent | |

| 2,6-Dichlorotoluene | H₂O₂, HBr, Light | Microchannel reactor | Optimized flow conditions | High atom economy, enhanced safety | researchgate.net |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the benzylic bromination step, the solvent can have a significant impact on the reaction efficiency. While non-polar solvents are traditional, more polar solvents like acetonitrile or even water have been shown to be effective under certain conditions. nih.govchemicalbook.com Temperature control is also critical; for AIBN-initiated reactions, temperatures around 80 °C are common to ensure a suitable rate of radical formation, while photochemical reactions can often be performed at room temperature. koreascience.krnih.gov

The molar ratio of NBS to the toluene substrate is a key factor in controlling the extent of bromination. Using a slight excess of NBS (e.g., 1.05-1.25 equivalents) is typical to ensure complete conversion of the starting material while minimizing the formation of the dibrominated byproduct. koreascience.krorganic-chemistry.org As mentioned earlier, the rate of addition of the brominating agent can also be a critical parameter for selectivity. orgsyn.org

In continuous flow systems, such as microreactors, optimization of residence time, light intensity (for photochemical reactions), and mixing performance are additional parameters that can be fine-tuned to achieve high yields and productivity. For instance, in the photocatalytic oxidative bromination of 2,6-dichlorotoluene, a conversion of up to 98.1% with a yield of 91.4% was achieved under optimized conditions. researchgate.net

Scalability and Industrial Synthesis Considerations

The successful transition of the synthesis of this compound from a laboratory setting to an industrial scale necessitates a thorough evaluation of several critical factors. These include the selection of an economically viable and safe synthetic route, optimization of reaction parameters to maximize yield and throughput while minimizing costs and environmental impact, and the implementation of robust process controls. While specific large-scale production data for this compound is not extensively published, general principles for the industrial synthesis of related substituted nitroaromatic compounds and benzyl bromides provide a framework for considering its scalability.

The most probable industrial route to this compound involves the free-radical bromination of 3-chloro-2-nitrotoluene (B1582514). This precursor itself is synthesized through the nitration of 3-chlorotoluene (B144806). The scalability of this entire process hinges on the efficiency and safety of each step.

Key Considerations for Industrial Production:

Starting Material Procurement: The availability and cost of the primary starting material, 3-chlorotoluene, are fundamental considerations. Establishing a reliable and cost-effective supply chain is crucial for uninterrupted industrial production.

Nitration Step: The nitration of chlorotoluene isomers is a well-established industrial process. google.com Typically, this involves the use of a mixed acid (a combination of nitric acid and sulfuric acid) to generate the nitronium ion (NO₂⁺) for electrophilic aromatic substitution. nih.gov On a large scale, precise control of temperature is critical to manage the exothermic nature of the reaction and to influence the isomeric distribution of the product. The nitration of 3-chlorotoluene would yield a mixture of isomers, and an efficient industrial process would require an effective separation method, likely fractional distillation, to isolate the desired 3-chloro-2-nitrotoluene precursor.

Side-Chain Bromination: The conversion of 3-chloro-2-nitrotoluene to this compound via side-chain bromination is the pivotal step. For industrial applications, several methods can be considered:

Direct Bromination with Molecular Bromine: This method often involves heating the substrate with liquid bromine, potentially with the use of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation to facilitate the reaction. googleapis.comgoogle.com A key challenge in scaling up this process is the continuous and safe removal of the hydrogen bromide (HBr) gas byproduct. google.com Industrial patents for similar transformations suggest feeding the bromine gas below the surface of the reaction mixture to improve its utilization and minimize its escape. google.com

N-Bromosuccinimide (NBS): While commonly used in laboratory synthesis for its selectivity, the cost of NBS can be a significant factor for large-scale production. researchgate.netresearchgate.net However, for high-value final products, its use might be justified due to potentially cleaner reactions and easier handling compared to liquid bromine. researchgate.net Continuous flow reactors have been shown to be effective for benzylic brominations using NBS, offering advantages in safety and scalability. researchgate.net

Alternative Brominating Agents: Industrial processes sometimes utilize alternative brominating systems to improve safety and cost-effectiveness. A patented process for the synthesis of o-nitrobenzyl bromide uses a combination of hydrobromic acid and hydrogen peroxide as an in-situ source of bromine, which is reported to be a controllable and environmentally friendly method suitable for large-scale production. google.com This approach could potentially be adapted for the synthesis of this compound.

Process Optimization and Control:

On an industrial scale, meticulous control over reaction parameters is essential to ensure consistent product quality, high yield, and operational safety.

Temperature Control: The side-chain bromination is typically an exothermic reaction. Efficient heat exchange within the reactor is critical to prevent runaway reactions and to minimize the formation of byproducts, such as dibrominated species. google.com

Reagent Addition: The rate of addition of the brominating agent must be carefully controlled to maintain an optimal reaction rate and to prevent the accumulation of unreacted reagents, which could pose a safety hazard. googleapis.com

Reaction Time: Monitoring the reaction progress using in-process analytical techniques (e.g., gas chromatography) is crucial to determine the optimal reaction time for maximizing the yield of the desired monobrominated product and minimizing over-bromination.

Solvent Selection: The choice of solvent is critical. It must be inert to the reaction conditions, have a suitable boiling point for the reaction temperature, and allow for easy product separation. While hazardous solvents like carbon tetrachloride have been historically used, modern industrial processes favor less toxic alternatives such as 1,2-dichlorobenzene. researchgate.net

Purification: After the reaction, the crude product will likely contain unreacted starting material, the desired product, and byproducts. Industrial-scale purification would typically involve distillation under reduced pressure to separate the components based on their boiling points. Crystallization may also be employed as a final purification step to achieve the desired product purity. orgsyn.org

Data Table: Industrial Synthesis Parameters for Benzylic Bromination of Nitrotoluenes

| Parameter | Industrial Consideration | Example/Rationale |

| Starting Material | 3-chloro-2-nitrotoluene | Synthesized via nitration of 3-chlorotoluene. google.com |

| Brominating Agent | HBr/H₂O₂, Br₂, or NBS | HBr/H₂O₂ offers safety and environmental benefits. google.com Br₂ is cost-effective but requires careful handling. google.com NBS provides high selectivity but is more expensive. researchgate.netresearchgate.net |

| Initiator | AIBN or UV light | Used to initiate the free-radical chain reaction. googleapis.comgoogle.com |

| Solvent | 1,2-Dichlorobenzene, Acetonitrile | Less hazardous alternatives to chlorinated solvents like CCl₄. researchgate.netorganic-chemistry.org |

| Temperature | 100-170 °C (for Br₂) | Temperature control is crucial to manage exothermicity and selectivity. googleapis.comgoogle.com |

| Reaction Vessel | Glass-lined or corrosion-resistant reactor | Necessary due to the corrosive nature of HBr and bromine. |

| Purification | Vacuum Distillation, Crystallization | To separate the product from byproducts and unreacted starting materials. orgsyn.org |

Reactivity and Reaction Mechanisms of 1 Bromomethyl 3 Chloro 2 Nitrobenzene

Reactivity of the Bromomethyl Moiety

The bromomethyl (-CH₂Br) group is the most reactive site on the molecule for many common transformations. Its reactivity is centered on the benzylic carbon, which is susceptible to nucleophilic attack and radical formation.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The carbon-bromine bond in the bromomethyl group is highly polarized, making the benzylic carbon electrophilic and a prime target for nucleophiles. This leads to nucleophilic substitution reactions where the bromide ion, a good leaving group, is replaced by a nucleophile. These substitutions can proceed through two primary mechanistic pathways: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com For an Sₙ2 reaction to occur, the nucleophile must have unhindered access to the benzylic carbon. In the case of 1-(bromomethyl)-3-chloro-2-nitrobenzene, the presence of the ortho-nitro group can cause steric hindrance, which generally slows down Sₙ2 reactions. chemicalnote.comnih.gov

The Sₙ1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.comyoutube.com The rate of an Sₙ1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com The key factor for an Sₙ1 pathway is the stability of the carbocation formed. Tertiary carbocations are more stable than secondary, which are more stable than primary. chemicalnote.com The benzylic carbocation that would be formed from this compound is stabilized by resonance with the benzene (B151609) ring. However, the strong electron-withdrawing nature of the ortho-nitro group can destabilize the adjacent positive charge of the carbocation, potentially disfavoring the Sₙ1 pathway.

Kinetic studies on the solvolysis of ortho-nitrobenzyl bromide have shown that its reactivity is often comparable to its para-isomer, suggesting a complex balance between steric hindrance and electronic effects. nih.gov The choice between the Sₙ1 and Sₙ2 pathway is therefore influenced by several factors, including the strength and concentration of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles and less polar solvents tend to favor the Sₙ2 mechanism, while weak nucleophiles and polar, protic solvents that can stabilize the carbocation intermediate favor the Sₙ1 mechanism.

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Key Factor | Stability of carbocation | Steric accessibility |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

Radical Reactions and Associated Mechanisms

The benzylic position of the bromomethyl group is also susceptible to radical reactions. The C-H bonds on a carbon adjacent to a benzene ring (benzylic hydrogens) are weaker than typical alkyl C-H bonds, making them prone to abstraction by radicals.

A key example of this reactivity is observed in the synthesis of this compound itself. The common industrial preparation involves the free-radical bromination of the precursor, 3-chloro-2-nitrotoluene (B1582514). This reaction is typically initiated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or UV light.

The mechanism proceeds as follows:

Initiation: The initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-2-nitrotoluene. This forms a stabilized benzylic radical and a molecule of hydrogen bromide (HBr). The stability of this radical is enhanced by resonance delocalization of the unpaired electron into the aromatic ring.

Propagation: The benzylic radical then reacts with a molecule of Br₂ or NBS to form the product, this compound, and a new bromine radical, which continues the chain reaction.

This reaction highlights the stability of the intermediate benzylic radical, a key feature of the reactivity of the methylene (B1212753) unit in this compound.

Reactivity of the Nitro Group

The nitro (-NO₂) group is a powerful electronic modifier of the aromatic ring and has its own characteristic reactivity.

Reduction Chemistry of the Nitro Group

The nitro group is readily reduced to an amino group (-NH₂). This transformation is one of the most important reactions of nitroaromatic compounds in organic synthesis. wikipedia.org A variety of reducing agents can accomplish this conversion, with the choice of reagent sometimes allowing for the isolation of intermediate reduction products like hydroxylamines. wikipedia.org

Common methods for the reduction of the nitro group in this compound to form 2-amino-1-(bromomethyl)-3-chlorobenzene include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst. wikipedia.org Palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are frequently used catalysts for this purpose. wikipedia.orgyoutube.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). youtube.com The combination of iron powder and acidic conditions is a common and cost-effective choice. youtube.com

Other Reagents: Other reducing agents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed. wikipedia.org

Under controlled conditions or with specific reagents like zinc metal in aqueous ammonium (B1175870) chloride, the reduction can be stopped at the hydroxylamine (B1172632) stage (R-NHOH). wikipedia.org

| Reducing Agent | Product |

| H₂ with Pd/C, PtO₂, or Raney Nickel | Amine |

| Fe, Sn, or Zn with HCl | Amine |

| Tin(II) chloride (SnCl₂) | Amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine |

| Zinc with NH₄Cl | Hydroxylamine |

Role as an Electron-Withdrawing Group in Aromatic Reactivity

The nitro group profoundly influences the electron distribution of the benzene ring. It is a potent electron-withdrawing group, acting through two distinct mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework. tardigrade.in

Resonance Effect (-M): The nitro group can delocalize pi-electrons from the benzene ring onto its oxygen atoms. researchgate.net

This strong electron-withdrawing character deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), a common reaction for benzene derivatives. quora.comijrti.org Resonance structures of nitrobenzene (B124822) show that the electron density is significantly decreased at the ortho and para positions, which develop a partial positive charge. quora.com Consequently, electrophilic attack is directed towards the meta position, which is the least deactivated site. ijrti.orgquora.com

In this compound, this deactivating effect makes further electrophilic substitution on the ring difficult. Furthermore, the electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzylic carbon in the bromomethyl group, making it more susceptible to nucleophilic attack. It also plays a crucial role in activating the chloro substituent for nucleophilic aromatic substitution.

Reactivity of the Chloro Substituent

Aryl halides, such as chlorobenzene, are typically unreactive towards nucleophilic substitution reactions. libretexts.org The carbon-halogen bond is strong, and the repulsion between the electron-rich nucleophile and the pi-system of the ring hinders attack. However, the reactivity of the chloro substituent in this compound is dramatically increased by the presence of the ortho-nitro group. tardigrade.in

Strongly electron-withdrawing groups, particularly at the ortho and/or para positions relative to the halogen, can activate the ring for Nucleophilic Aromatic Substitution (SₙAr) . libretexts.orgdoubtnut.com The mechanism is an addition-elimination process:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine atom. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group. The ortho-nitro group is particularly effective at this stabilization through resonance.

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, the chloride ion, resulting in the substituted product.

Therefore, the chloro group in this compound, which would otherwise be inert, can be displaced by strong nucleophiles such as alkoxides, amines, or thiols under relatively mild conditions due to the powerful activating effect of the adjacent nitro group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily involving the displacement of the chloride atom on the aromatic ring. This reaction is feasible due to the powerful electron-withdrawing nature of the adjacent nitro group (-NO₂). libretexts.org

The SNAr mechanism proceeds under specific conditions:

Ring Activation: The aromatic ring's electron density is significantly reduced by the nitro group, making it susceptible to attack by nucleophiles. libretexts.orgbyjus.com The ortho position of the nitro group relative to the chlorine atom is critical for this activation. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Leaving Group Departure: The aromaticity of the ring is restored upon the elimination of the chloride ion, yielding the substituted product. youtube.com

The reaction is generally favored with strong nucleophiles such as alkoxides, amines, or thiols. byjus.com The ortho-nitro group provides substantial resonance stabilization for the negatively charged Meisenheimer intermediate, which is a crucial factor for the reaction to proceed. byjus.comlibretexts.org Without such an activating group, nucleophilic substitution on an aryl halide is typically very difficult. libretexts.org

It is important to distinguish this from nucleophilic substitution at the bromomethyl group. The C-Br bond in the bromomethyl group is a benzylic halide and is highly susceptible to classical S_N2 reactions, which generally occur under milder conditions than SNAr. This differential reactivity allows for selective functionalization, a topic explored further in section 3.4.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether | Typically requires heat |

| Amine | Dimethylamine ((CH₃)₂NH) | Aryl Amine | Room temperature to moderate heat |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Sulfide | Often proceeds readily |

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on this compound serve as handles for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rhhz.net Both the aromatic C-Cl bond and the benzylic C-Br bond can participate, though their reactivity differs, allowing for selective coupling.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a C(sp²)-C(sp²) bond. rhhz.netnih.gov Selective coupling at the C-Cl position can be achieved, leaving the bromomethyl group intact for subsequent transformations. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with an amine. researchgate.net It provides a direct route to N-aryl compounds.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond.

The nitro group itself can also act as a leaving group in some advanced cross-coupling reactions, further expanding the synthetic possibilities. rhhz.netresearchgate.net However, reactions involving the halide leaving groups are more common. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield, especially when discriminating between the C-Cl and C-Br bonds. nih.gov

Table 2: Research Findings on Selective Cross-Coupling of Dihalogenated Substrates

| Coupling Reaction | Catalyst/Ligand | Electrophilic Site | Nucleophile | Yield | Reference Finding |

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃·HBF₄ | C(sp²)-Br | Arylboronic Acid | Moderate to Excellent | High selectivity for the C(sp²)-Br bond over C(sp³)-Cl in similar substrates. nih.gov |

| Suzuki-Miyaura | Pd(acac)₂ / BrettPhos | C-NO₂ | Phenylboronic Acid | Good | The nitro group can be used as a coupling partner. rhhz.net |

| Buchwald-Hartwig | Pd-based catalyst | C-NO₂ | Amines | N/A | Enables denitrative amination. rhhz.net |

Interplay of Functional Groups in Complex Chemical Transformations

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise approach to building molecular complexity.

Bromomethyl Group (Benzylic Halide): This is typically the most reactive site towards nucleophiles under S_N2 conditions. Reactions with soft nucleophiles like thiols or amines can often be performed selectively at this position without affecting the aryl chloride, especially at lower temperatures and in the absence of catalysts that activate the C-Cl bond.

Chloro Group (Aryl Halide): This site is activated towards SNAr by the ortho-nitro group. This reaction requires specific, often more forcing, conditions (e.g., strong nucleophile, high temperature) than substitution at the bromomethyl position. libretexts.org Alternatively, it can be functionalized via transition metal-catalyzed cross-coupling reactions. nih.gov

Nitro Group (Deactivating/Activating Group): The primary role of the nitro group is to activate the C-Cl bond towards SNAr. libretexts.org However, it also serves other functions. It can be reduced to an amino group, which dramatically alters the electronic properties of the ring and can participate in further reactions like diazotization. The nitro group itself can be displaced in certain advanced cross-coupling reactions. researchgate.net

By carefully selecting reagents and conditions, a chemist can choose which functional group to react. For example, a mild nucleophilic substitution could first target the bromomethyl group. The resulting product could then undergo a palladium-catalyzed Suzuki coupling at the chlorine position. Finally, the nitro group could be reduced to an amine, yielding a highly functionalized, trisubstituted benzene ring. This controlled, sequential reactivity is a cornerstone of modern organic synthesis.

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms is fundamental to controlling the chemical behavior of this compound.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C-Cl bond proceeds via a well-established two-step addition-elimination mechanism. libretexts.orgnih.gov

Step 1: Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is the rate-determining step. The attack forces the electron pair from the aromatic π-system onto the nitro group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org The stability of this complex is paramount, and it is achieved through delocalization of the negative charge onto the electronegative oxygen atoms of the ortho-nitro group.

Step 2: Elimination: The lone pair on the carbon previously attached to the nucleophile reforms the aromatic π-bond, and the chloride ion is expelled as the leaving group. This step is typically fast and restores the aromaticity of the system. youtube.com

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling:

A plausible catalytic cycle for the Suzuki-Miyaura coupling at the C-Cl position involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the aromatic ring. This forms a Pd(II) intermediate. This step is often rate-limiting for aryl chlorides.

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the chloride ion.

Reductive Elimination: The two organic groups on the palladium center (the aryl group from the substrate and the R group from the boronic acid) couple and are eliminated from the palladium, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rhhz.net

The selectivity in dihalogenated systems often depends on the relative rates of oxidative addition. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition, which would suggest that in a molecule with both, the C-Br would react first. However, in this compound, the C-Br bond is benzylic (sp³) while the C-Cl bond is on the aromatic ring (sp²). Specific catalyst systems can be tuned to selectively react with one over the other. For example, ligands like phosphines can be chosen to favor oxidative addition into the C(sp²)-Cl bond over the C(sp³)-Br bond. nih.gov

Synthetic Utility and Applications of 1 Bromomethyl 3 Chloro 2 Nitrobenzene in Organic Chemistry

Precursor for the Synthesis of Diverse Organic Molecules

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a versatile reagent in organic synthesis, primarily owing to the reactivity of its bromomethyl group. This functional group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of the 3-chloro-2-nitrophenylmethyl moiety into a wide array of molecular scaffolds, making it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Formation of Heterocyclic Compounds

The strategic placement of the bromomethyl and nitro groups on the benzene (B151609) ring makes this compound a suitable precursor for the synthesis of various fused heterocyclic systems. The general strategy involves an initial nucleophilic substitution at the benzylic position, followed by a reductive cyclization of the nitro group.

The synthesis of nitrogen-containing heterocycles, such as quinazolines, often involves the reaction of an o-nitrobenzyl halide with a nitrogen-containing nucleophile. In a typical synthetic route, this compound can be reacted with an amine to form an N-substituted-2-nitrobenzylamine intermediate. Subsequent reduction of the nitro group to an amine, often using reducing agents like iron powder in acidic media, would be followed by cyclization to form the desired heterocyclic ring. For instance, reaction with an amidine could lead to the formation of a substituted dihydroquinazoline, which can then be oxidized to the aromatic quinazoline (B50416). While specific examples utilizing this compound are not extensively documented in readily available literature, the general synthetic strategies for quinazoline synthesis from o-nitrobenzyl derivatives are well-established. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

Table 1: Plausible Synthesis of a Substituted Dihydroquinazoline

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound, Amidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-(3-chloro-2-nitrobenzyl)amidine |

| 2 | N-(3-chloro-2-nitrobenzyl)amidine | Reducing agent (e.g., Fe/HCl), Solvent (e.g., Ethanol) | Substituted Dihydroquinazoline |

| 3 | Substituted Dihydroquinazoline | Oxidizing agent (e.g., MnO₂) | Substituted Quinazoline |

The synthesis of oxygen-containing heterocycles, such as benzoxazines, can be envisioned using this compound as a starting material. A plausible route would involve the reaction with a suitable oxygen nucleophile, such as a substituted phenol, to form a 2-nitrobenzyl ether. Subsequent reduction of the nitro group to an amine would generate an o-aminophenol derivative, which can then undergo cyclization with a suitable one-carbon synthon (e.g., an aldehyde or orthoformate) to yield a benzoxazine. mdpi.com

Similarly, sulfur-containing heterocycles like benzothiazines can be synthesized from this compound. The reaction with a sulfur nucleophile, such as a thiourea (B124793) derivative, could lead to the formation of an S-(3-chloro-2-nitrobenzyl)isothiourea intermediate. Upon reduction of the nitro group, the resulting amine can undergo intramolecular cyclization to form a dihydrobenzothiazine derivative. rjptonline.orgrjptonline.org

Construction of Substituted Benzene Derivatives

The bromomethyl group of this compound is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a variety of substituents onto the benzene ring via the methyl group. This makes it a useful intermediate for the synthesis of a range of substituted toluene (B28343) derivatives.

Common nucleophilic substitution reactions include the formation of ethers through reaction with alkoxides (Williamson ether synthesis), the formation of esters with carboxylates, and the formation of new carbon-carbon bonds via reaction with carbanions. For example, reaction with sodium cyanide would yield (3-chloro-2-nitrophenyl)acetonitrile, a precursor for carboxylic acids, amines, and other functional groups.

Furthermore, the 3-chloro-2-nitrophenylmethyl moiety can be introduced into aromatic systems through Friedel-Crafts alkylation reactions, where an electron-rich aromatic compound would act as the nucleophile. pressbooks.pub

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide | Ether |

| Carboxylate | Sodium acetate | Ester |

| Cyanide | Sodium cyanide | Nitrile |

| Thiolate | Sodium thiophenoxide | Thioether |

| Amine | Ammonia | Primary Amine |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively reported, its derivatives could potentially be utilized. For instance, the corresponding aldehyde, 3-chloro-2-nitrobenzaldehyde, which can be synthesized by oxidation of this compound, could serve as the carbonyl component in these reactions. beilstein-journals.orgtcichemicals.com The development of novel MCRs that directly incorporate o-nitrobenzyl bromides remains an area of potential research.

Applications as a Building Block in Medicinal Chemistry

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable precursor in the synthesis of medicinally relevant scaffolds. The presence of the bromomethyl group allows for facile alkylation of various nucleophiles, while the nitro group can be readily transformed into other functionalities, such as an amino group, which is a key component of many bioactive molecules. The chloro substituent further influences the electronic properties of the ring and provides an additional site for modification.

Synthesis of ORL-1 Receptor Ligands and Related Scaffolds

The opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor that has garnered significant attention as a therapeutic target for a range of conditions, including pain, anxiety, and depression. The development of selective ligands for the ORL-1 receptor is an active area of research in medicinal chemistry.

While direct synthesis of ORL-1 receptor ligands starting from this compound is not extensively documented in publicly available literature, the structural motifs present in known ORL-1 receptor antagonists suggest the potential utility of this building block. For instance, many non-peptide ORL-1 antagonists feature a substituted aromatic core. The 2-nitrobenzyl moiety of this compound can be envisioned as a precursor to a 2-aminobenzyl group through reduction of the nitro group. This 2-aminobenzylamine scaffold is a key component in the synthesis of various heterocyclic systems, including quinazolines and other nitrogen-containing heterocycles that are often found in centrally acting agents.

The highly reactive bromomethyl group is an excellent electrophile for the introduction of the benzyl (B1604629) fragment onto a variety of nitrogen-containing scaffolds. This reactivity is crucial for constructing the core structures of potential ORL-1 receptor modulators.

Precursor for Other Bioactive Molecules and Drug Candidates

The utility of this compound extends beyond the speculative synthesis of ORL-1 ligands. Its role as a precursor to a variety of bioactive molecules is rooted in the versatility of its functional groups.

The reduction of the nitro group to an amine is a pivotal transformation, opening up a plethora of synthetic possibilities. The resulting 2-amino-3-chlorobenzyl bromide or its derivatives can serve as a key intermediate for the synthesis of various heterocyclic compounds. For example, condensation of this amino-benzylamine derivative with appropriate carbonyl compounds can lead to the formation of quinazoline and quinoxaline (B1680401) ring systems. These heterocycles are privileged structures in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anticancer, antibacterial, and antiviral agents.

Furthermore, the bromomethyl group can be utilized to alkylate a wide range of nucleophiles, including phenols, thiols, and amines, to introduce the substituted benzyl moiety into a target molecule. This alkylation strategy is a fundamental tool in drug discovery for probing structure-activity relationships (SAR) and optimizing the pharmacological profile of lead compounds.

Below is a table summarizing potential transformations of this compound and their applications in the synthesis of bioactive scaffolds.

| Starting Material | Transformation | Resulting Intermediate/Scaffold | Potential Bioactive Molecules |

| This compound | Reduction of nitro group | 2-Amino-3-chlorobenzyl bromide | Quinazolines, Quinoxalines, Benzodiazepines |

| This compound | Nucleophilic substitution of bromide | N/O/S-alkylated products | Ethers, Thioethers, Amines |

| This compound | Suzuki or other cross-coupling reactions (after conversion of bromide) | Biphenyl derivatives | Various pharmacologically active compounds |

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound and its derivatives has led to their exploration in the development of novel synthetic reagents and methodologies. The 2-nitrobenzyl group, in particular, has been employed as a photolabile protecting group in organic synthesis. While the specific utility of the 3-chloro substituted analog in this context is not extensively detailed, the underlying principle of photolytic cleavage of the benzylic carbon-heteroatom bond could potentially be applied.

Moreover, the presence of three distinct functional groups allows for sequential and site-selective modifications, making it an interesting substrate for the development of new multicomponent reactions or cascade sequences. Such strategies are highly sought after in modern organic synthesis as they offer a more efficient and atom-economical approach to the construction of complex molecules.

The reactivity of the bromomethyl group in radical reactions also presents opportunities for the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies. The substitution pattern on the aromatic ring can influence the stability and reactivity of the generated benzylic radical, potentially leading to novel and selective transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Bromomethyl 3 Chloro 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-(Bromomethyl)-3-chloro-2-nitrobenzene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons. The bromomethyl group (-CH₂Br) protons are anticipated to appear as a singlet in the range of δ 4.5–5.0 ppm. This downfield shift is a result of the deshielding effect of the adjacent bromine atom. The aromatic protons will be further downfield due to the electron-withdrawing effects of the nitro and chloro substituents, with their specific chemical shifts and coupling patterns dependent on their positions on the benzene (B151609) ring. For comparison, in the spectrum of the related compound m-bis(bromomethyl)benzene, the benzylic protons appear as a singlet at δ 4.48 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the bromomethyl group is expected to have a characteristic chemical shift. For instance, in m-bis(bromomethyl)benzene, the benzylic carbon signal is observed at δ 33.0 ppm. rsc.org The aromatic carbons of this compound will display a range of chemical shifts influenced by the attached substituents. The carbon bearing the nitro group will be significantly deshielded, while the carbons ortho and para to the electron-withdrawing groups will also experience notable shifts.

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound and a Related Compound

| Compound | Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| This compound | -CH₂Br | ~4.5 - 5.0 | Not available |

| Aromatic C-H | Deshielded region | Not available | |

| m-bis(Bromomethyl)benzene | -CH₂Br | 4.48 | 33.0 |

| Aromatic C-H | 7.33 (m), 7.43 (m) | 129.1, 129.3, 129.6, 138.4 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₅BrClNO₂), the predicted monoisotopic mass is approximately 248.91922 Da. rsc.org In a mass spectrum, the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) would lead to a characteristic isotopic pattern for the molecular ion peak.

Predicted m/z values for various adducts of this compound have been calculated and are presented in the table below. rsc.org These predictions are useful for identifying the compound in different ionization modes.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts rsc.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

| [M+NH₄]⁺ | 266.95304 |

| [M+K]⁺ | 287.88238 |

The fragmentation of nitroaromatic compounds in MS often involves the loss of the nitro group (NO₂) or rearrangement reactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-halogen bonds (C-Br and C-Cl), and the aromatic ring. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1365 cm⁻¹. The C-Br stretching vibration is usually found in the range of 600-500 cm⁻¹, while the C-Cl stretch appears around 800-600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.

For the related compound m-bis(bromomethyl)benzene, characteristic IR peaks are observed at 1486, 1436, 1210, 1163, 898, and 798 cm⁻¹. rsc.org

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

| C-Br | Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Molecular Architecture

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, particularly those with chromophoric groups like the nitro group, exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound is expected to show absorptions arising from π→π* transitions of the benzene ring and n→π* transitions associated with the nitro group. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. For example, 1-chloro-3-nitrobenzene (B92001) in methanol (B129727) shows a maximum absorption at 257.5 nm. spectrabase.com The presence of the additional bromomethyl group in the target compound may cause a slight shift in the absorption maximum.

Hyphenated Techniques in Structural Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides its mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together offer a high degree of confidence in the identification. Studies on nitrobenzyl derivatives have utilized GC-MS to examine reduction products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For derivatives of this compound, LC-MS can be employed to separate and identify products from various chemical reactions. Recent methods have been developed for the LC-MS analysis of related compounds, such as nitroguanidines, after derivatization.

Theoretical and Computational Studies of 1 Bromomethyl 3 Chloro 2 Nitrobenzene

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. koreascience.kr These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvation effects, and transport properties.

For 1-(Bromomethyl)-3-chloro-2-nitrobenzene, MD simulations could be employed to study its behavior in different solvent environments. This is particularly relevant for understanding its reactivity in solution, as solvent molecules can influence reaction rates and pathways. nih.gov Simulations can reveal how the molecule interacts with the solvent, including the formation of hydrogen bonds or other non-covalent interactions. nih.gov Furthermore, MD simulations are used to explore the conformational flexibility of the molecule, particularly the rotation around the C-C bond connecting the bromomethyl group to the benzene (B151609) ring, and how this might affect its reactivity.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. nih.govresearchgate.netnih.gov These models are extensively used for nitroaromatic compounds, often in the context of predicting their toxicity or environmental fate. nih.govnih.gov

To develop a QSAR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or represent physicochemical properties (e.g., hydrophobicity, molecular weight). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov Such a model could be used to predict the reactivity or a specific biological effect of this compound based on its calculated descriptors.

Table 2: Examples of Descriptors Used in QSAR Studies of Nitroaromatic Compounds This table lists common descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describes electronic distribution and susceptibility to reaction. |

| Topological | Molecular connectivity indices, Wiener index | Relates to molecular size and branching. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Indicates hydrophobicity and polarizability. |

Retrosynthetic Analysis Assisted by Computational Methods

Computational tools are increasingly being used to aid in the design of synthetic routes for complex organic molecules. the-scientist.comnih.gov This approach, known as computer-assisted retrosynthesis, involves deconstructing a target molecule into simpler, commercially available precursors. the-scientist.comatomfair.com

For this compound, a retrosynthetic analysis would likely identify key bond disconnections. Potential synthetic strategies could involve:

Nitration of 1-bromo-3-chlorotoluene.

Halogenation of 2-chloro-6-nitrotoluene (B1664060).

Functional group interconversion from a related substituted toluene (B28343).

Computational software can suggest these and other potential synthetic pathways by applying a library of known chemical reactions. nih.gov These programs can also rank the proposed routes based on factors such as reaction yield, atom economy, and the cost of starting materials, thereby accelerating the development of efficient and sustainable synthetic methods. atomfair.com

Future Perspectives and Research Trajectories for 1 Bromomethyl 3 Chloro 2 Nitrobenzene

Exploration of Undiscovered Reactivity and Transformative Potential

The established reactivity of 1-(Bromomethyl)-3-chloro-2-nitrobenzene is dominated by nucleophilic substitution at the benzylic position and reduction of the nitro group. Future research will likely pivot towards harnessing the interplay of its three distinct functional groups to unlock novel transformations.

The field of photoredox catalysis presents a significant opportunity for discovering new reaction pathways. This technique, which uses visible light to generate radical species under mild conditions, could be employed to activate the C-Br bond in unprecedented ways. nih.govyoutube.comyoutube.com For instance, consecutive photoinduced electron transfer (conPET) processes could enable the dehalogenation or coupling of the molecule under aqueous conditions, potentially leading to new C-C or C-heteroatom bond formations. nih.gov Furthermore, the nitro group itself can be a directing group in C-H activation reactions, a field that remains underdeveloped for nitroarenes. rsc.org This could allow for regioselective functionalization of the aromatic ring at positions not readily accessible through classical electrophilic substitution, offering a powerful alternative for creating diverse molecular scaffolds. rsc.org

Another avenue for exploration is the reactivity of the nitro group beyond simple reduction. The development of methods for nitro group substitution or transformation into other functional groups under mild conditions would greatly expand the synthetic utility of this compound. researchgate.net The steric and electronic influence of the adjacent chloro and bromomethyl groups could lead to unique regiochemical outcomes in such reactions.

Development of Asymmetric and Stereoselective Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. csic.es For this compound, which is prochiral at the benzylic carbon, the development of asymmetric and stereoselective transformations is a key research trajectory.

Future efforts will likely focus on the use of chiral catalysts to control the stereochemical outcome of reactions at the bromomethyl group. libretexts.org This could involve asymmetric nucleophilic substitution reactions using chiral ligands or organocatalysts to produce enantioenriched products. The development of chiral phase-transfer catalysts could also be a fruitful area of investigation for reactions involving this substrate.

Moreover, the molecule can serve as a building block for the synthesis of chiral heterocyclic compounds. nih.govresearchgate.net For example, asymmetric cross-coupling reactions, potentially employing a combination of nickel and photoredox catalysis with chiral ligands like bioxazolines (BiOX), could be developed to couple the benzyl (B1604629) fragment with various nucleophiles to form highly enantioenriched, pharmaceutically relevant structures. nih.gov The synthesis of chiral N-benzylic heterocycles is a particularly promising application, given their prevalence in pharmaceuticals. nih.gov The challenge lies in designing catalyst systems that can effectively differentiate between the two enantiotopic faces of the starting material, a feat that often requires a careful matching of catalyst and substrate chirality. chemrxiv.orgnih.gov

Expansion into Novel Applications in Materials Science and Agrochemicals

The unique substitution pattern of this compound makes it an intriguing candidate for the development of advanced materials and novel agrochemicals.

In materials science , the ortho-nitrobenzyl moiety is a well-known photolabile protecting group. umass.eduacs.org This functionality can be exploited to create photo-responsive polymers and materials. nih.govresearchgate.net By incorporating this compound into a polymer backbone or as a side chain, it is possible to fabricate materials that change their properties, such as solubility or mechanical strength, upon irradiation with light. umass.eduresearchgate.net This could lead to applications in areas like drug delivery, tissue engineering, and photopatterning of thin films. umass.eduresearchgate.net The presence of the chloro and bromo substituents could be further exploited for post-polymerization modification, allowing for the creation of multifunctional materials.

In the field of agrochemicals , there is a continuous demand for new and effective herbicides and insecticides. nih.gov Nitro-containing compounds have a long history of use as herbicides. nih.gov The specific combination of functional groups in this compound could be leveraged to design novel herbicidal or pesticidal agents. The molecule can serve as a scaffold for the synthesis of new classes of quinazolinone derivatives or other heterocyclic systems known to possess insecticidal activity. nih.gov Furthermore, the development of derivatives could lead to compounds with improved efficacy, selectivity, and environmental profiles. nih.gov

Sustainable Synthesis and Process Intensification Strategies

The traditional synthesis of this compound often involves radical bromination of 3-chloro-2-nitrotoluene (B1582514), which can use hazardous reagents and solvents. Future research will undoubtedly focus on developing greener and more sustainable synthetic methods. mdpi.comuniroma1.it

One promising approach is the use of biocatalysis . Enzymes, such as nitroreductases, have shown the ability to reduce nitroaromatic compounds to their corresponding amines under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net The development of enzymatic processes for the transformations of this compound could significantly reduce the environmental impact of its use. eaht.orgjddhs.com

Process intensification through the use of microreactors and continuous flow chemistry offers another avenue for sustainable synthesis. These technologies can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. The nitration of aromatic compounds, a key step in the synthesis of the precursor, has been shown to benefit from continuous-flow technology. ejcmpr.com Applying these principles to the bromination step could lead to a more efficient and scalable process.

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Biocatalysis | Enzymatic reduction of the nitro group using nitroreductases. nih.govresearchgate.netresearchgate.net | Use of mild, aqueous conditions; high selectivity; reduced waste. |

| Alternative Solvents | Replacement of chlorinated solvents with greener alternatives in synthesis and purification. | Reduced environmental impact and toxicity. |

| Photochemical Synthesis | Visible-light-induced bromination or other functionalizations. nih.gov | Milder reaction conditions; potential for novel reactivity. |

| Process Intensification | Use of continuous flow reactors for nitration and bromination steps. ejcmpr.com | Improved safety, better process control, higher yields, easier scale-up. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and high-throughput chemical research. Continuous flow processes can enhance the safety and efficiency of hazardous reactions, such as nitration and bromination, which are involved in the synthesis of this compound and its precursors. ejcmpr.com

Automated platforms can be used to rapidly screen a wide range of reaction conditions and nucleophiles for the derivatization of the bromomethyl group. This would accelerate the discovery of new compounds with desirable biological or material properties. The combination of flow chemistry and automation would enable the on-demand synthesis of a library of derivatives, facilitating structure-activity relationship (SAR) studies in drug and agrochemical discovery. nih.gov

Challenges and Emerging Opportunities in Synthetic Organic Chemistry

While the future research trajectories for this compound are promising, several challenges remain. A key challenge is the selective functionalization of the molecule, given the presence of three reactive sites. Developing orthogonal protection and reaction strategies will be crucial for accessing a wide range of derivatives. The steric hindrance around the nitro group and the potential for competing reactions at the different sites need to be carefully managed. polyu.edu.hk

The development of highly efficient and selective catalytic systems, particularly for asymmetric transformations, is another significant hurdle. Overcoming the challenges of catalyst poisoning and achieving high enantioselectivities with this specific substrate will require innovative catalyst design. ias.ac.in

Despite these challenges, the unique chemical architecture of this compound presents numerous emerging opportunities. Its potential as a trifunctional building block in combinatorial chemistry and diversity-oriented synthesis is vast. The ability to leverage its distinct reactive handles in a controlled manner could lead to the rapid generation of complex and diverse molecular libraries for biological screening. nih.gov Furthermore, the renewed interest in nitro-containing compounds in medicinal chemistry, particularly as hypoxia-activated prodrugs and for their unique biological activities, positions derivatives of this compound as promising candidates for future drug discovery programs. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(Bromomethyl)-3-chloro-2-nitrobenzene, and how do they influence reactivity?

- The compound features a benzene ring substituted with bromomethyl (-CH2Br), chloro (-Cl), and nitro (-NO2) groups at positions 1, 3, and 2, respectively. The nitro group exhibits a significant twist (38.81°) relative to the aromatic plane, reducing conjugation and enhancing electrophilicity at the bromomethyl site . This steric and electronic configuration promotes nucleophilic substitution (e.g., SN2) at the bromomethyl position, while the nitro group directs further electrophilic substitution to specific ring positions.

Q. What synthetic methods are effective for preparing this compound?

- A common approach involves bromomethylation of 3-chloro-2-nitrobenzene derivatives using reagents like N-bromosuccinimide (NBS) or dibromine donors (e.g., N,N’-dibromo-5,5-dimethylhydantoin) under acidic conditions . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) can improve yields by minimizing competing side reactions such as ring bromination.

Q. How can the purity and identity of this compound be validated in the lab?

- Chromatography : Use HPLC or GC-MS to separate and quantify impurities (e.g., di-brominated byproducts).

- Spectroscopy :

- 1H/13C NMR : Identify protons adjacent to bromomethyl (δ ~4.5–5.0 ppm) and nitro groups (deshielded aromatic protons).

- X-ray crystallography : Confirm spatial arrangement of substituents, as demonstrated in analogous halogenated nitrobenzene structures .

- Elemental analysis : Verify stoichiometry (C7H5BrClNO2).

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during nucleophilic substitution at the bromomethyl site?

- Kinetic studies using polar aprotic solvents (e.g., DMF) reveal a bimolecular (SN2) mechanism for nucleophilic attack, supported by inversion of configuration at the bromomethyl carbon. Competing elimination (E2) pathways are negligible due to steric hindrance from the nitro group . Isotopic labeling (e.g., deuterated solvents) can further elucidate transition-state dynamics.

Q. How do substituent electronic effects modulate regioselectivity in cross-coupling reactions involving this compound?

- The electron-withdrawing nitro group deactivates the benzene ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromomethyl site rather than the aromatic ring. Computational DFT studies (e.g., Fukui indices) predict higher electrophilicity at the bromomethyl carbon (f⁺ ~0.15) compared to the aromatic carbons (f⁺ <0.05) . Experimental validation via Pd-catalyzed coupling with arylboronic acids confirms >90% selectivity for the bromomethyl position.

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- The compound’s low melting point (~35–40°C) and nitro group hygroscopicity complicate crystal growth. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.